3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one
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Overview
Description
3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of an oxadiazole ring fused with a quinoline moiety, which is further substituted with an ethoxyphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The quinoline moiety can be introduced through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield the corresponding alcohols or amines.
Scientific Research Applications
3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to interact with DNA or RNA could contribute to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine
- 3-(4-Chlorophenyl)propionic acid
- Phenyl boronic acid containing BODIPY dyes
Uniqueness
Compared to similar compounds, 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one stands out due to its unique combination of an oxadiazole ring and a quinoline moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-3-25-14-10-8-13(9-11-14)19-21-20(26-22-19)16-12-23(2)17-7-5-4-6-15(17)18(16)24/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTFCYJJCMGVRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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